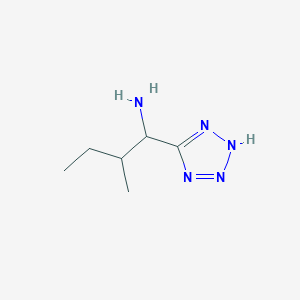
2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Metil-1-(1H-tetrazol-5-il)butan-1-amina es un compuesto químico con la fórmula molecular C6H13N5 y un peso molecular de 155.21 g/mol . Es conocida por sus aplicaciones en diversos campos, incluyendo la química, la biología, la medicina y la industria.
Métodos De Preparación
La síntesis de la 2-Metil-1-(1H-tetrazol-5-il)butan-1-amina implica varios pasos. Un método común incluye la reacción de la 2-metilbutan-1-amina con azida de sodio y ortoformiato de trietilo en ácido acético glacial . Esta reacción típicamente requiere condiciones de reflujo para proceder de manera eficiente. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
La 2-Metil-1-(1H-tetrazol-5-il)butan-1-amina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el anillo de tetrazol se puede sustituir por otros grupos funcionales utilizando reactivos como los haluros de alquilo.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo de tetrazol.
Aplicaciones Científicas De Investigación
La 2-Metil-1-(1H-tetrazol-5-il)butan-1-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como sustancia de referencia para impurezas de fármacos y reactivos.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluyendo su uso como ligando en el diseño de fármacos.
Industria: Se utiliza en la síntesis de otros compuestos y materiales químicos, contribuyendo a diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de la 2-Metil-1-(1H-tetrazol-5-il)butan-1-amina implica su interacción con objetivos moleculares y vías específicas. Se sabe que el anillo de tetrazol participa en enlaces de hidrógeno y otras interacciones con moléculas biológicas, lo que puede influir en su actividad biológica . Los objetivos moleculares y vías exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
La 2-Metil-1-(1H-tetrazol-5-il)butan-1-amina se puede comparar con otros compuestos similares, como:
1-Metil-5-aminotetrazol: Este compuesto tiene una estructura de anillo de tetrazol similar pero difiere en el sustituyente alquilo.
3-Metil-1-(1H-tetrazol-5-il)-1-butanamina: Otro compuesto similar con una longitud de cadena alquílica diferente.
La singularidad de la 2-Metil-1-(1H-tetrazol-5-il)butan-1-amina radica en su estructura molecular específica, que influye en su reactividad y aplicaciones en diversos campos.
Propiedades
Fórmula molecular |
C6H13N5 |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
2-methyl-1-(2H-tetrazol-5-yl)butan-1-amine |
InChI |
InChI=1S/C6H13N5/c1-3-4(2)5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11) |
Clave InChI |
MBPGSKUSSWDBFL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C1=NNN=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)
![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)
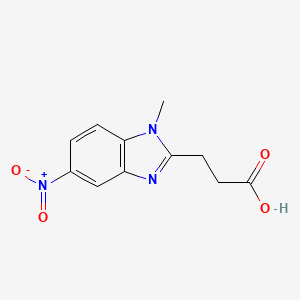

![{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)

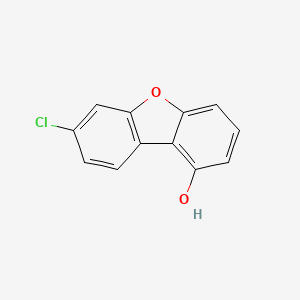
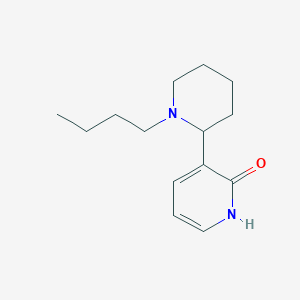
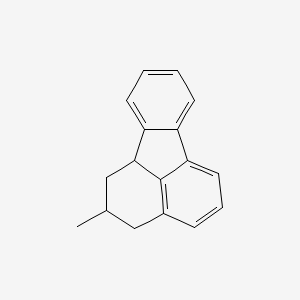


![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)

